molecular formula C20H17Cl2N3O5S B2542898 (Z)-methyl 2-(6-acetamido-2-((2-(2,4-dichlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 941872-01-1

(Z)-methyl 2-(6-acetamido-2-((2-(2,4-dichlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2542898
CAS No.: 941872-01-1
M. Wt: 482.33
InChI Key: NECSEIAKJJPRKR-GFMRDNFCSA-N
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Description

(Z)-methyl 2-(6-acetamido-2-((2-(2,4-dichlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a sophisticated benzothiazole derivative of significant interest in medicinal chemistry and chemical biology research. Its complex structure, featuring an acetamido-substituted benzothiazole core linked via an imino bridge to a 2,4-dichlorophenoxy acetyl group and a methyl acetate side chain, suggests potential as a key intermediate or a functional probe. Researchers are investigating this compound primarily for its utility in the synthesis of novel heterocyclic systems with potential bioactivity. The presence of the 2,4-dichlorophenoxy moiety, a group often associated with herbicidal and pesticidal activity in compounds like 2,4-D, indicates its relevance in the development of new agrochemical agents. Furthermore, the benzothiazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities. The specific stereochemistry denoted by the (Z)-configuration is critical for its biological interaction and is a key focus of structure-activity relationship (SAR) studies. This reagent enables scientists to explore mechanisms of action related to enzyme inhibition, particularly targeting kinases or other ATP-binding proteins, and to study intracellular signaling pathways. Its primary research value lies in its role as a versatile building block for constructing more complex molecules and as a probe for understanding protein-ligand interactions in biochemical assays.

Properties

IUPAC Name

methyl 2-[6-acetamido-2-[2-(2,4-dichlorophenoxy)acetyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O5S/c1-11(26)23-13-4-5-15-17(8-13)31-20(25(15)9-19(28)29-2)24-18(27)10-30-16-6-3-12(21)7-14(16)22/h3-8H,9-10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECSEIAKJJPRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)COC3=C(C=C(C=C3)Cl)Cl)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The structure of the compound can be dissected into several functional groups that contribute to its biological activity:

  • Acetamido Group : Known for its role in enhancing solubility and bioavailability.
  • Dichlorophenoxyacetyl Moiety : This part has been associated with anti-inflammatory properties.
  • Benzo[d]thiazole Ring : Often linked to antimicrobial and anticancer activities.

The molecular formula of the compound is C19H19Cl2N3O3SC_{19}H_{19}Cl_2N_3O_3S, with a molecular weight of approximately 426.35 g/mol.

Antimicrobial Activity

Recent studies have indicated that compounds containing the benzo[d]thiazole moiety exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of benzo[d]thiazole showed promising activity against various bacterial strains, suggesting that the presence of this ring in our compound may confer similar effects .

Anti-inflammatory Effects

The 2,4-dichlorophenoxy group is known for its anti-inflammatory properties. Research has shown that derivatives of this group can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This inhibition could potentially lead to reduced inflammatory responses in vivo .

Anticancer Potential

Preliminary studies suggest that compounds similar to (Z)-methyl 2-(6-acetamido-2-((2-(2,4-dichlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate may induce apoptosis in cancer cells. For example, zinc complexes have been shown to inhibit proteasomal activity, leading to programmed cell death in tumor cells . The potential for our compound to act through similar pathways warrants further investigation.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Modulation of Cell Signaling Pathways : It could influence pathways related to apoptosis and cell survival.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A recent study tested various benzo[d]thiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed a significant reduction in bacterial growth, indicating the potential for this compound to act as an effective antimicrobial agent .
  • Anti-inflammatory Research :
    • In a controlled experiment, compounds similar to those containing the dichlorophenoxy group were administered to models with induced inflammation. The results indicated a marked decrease in inflammatory markers compared to controls .
  • Anticancer Studies :
    • A study focused on zinc complexes revealed their ability to induce apoptosis in cancer cells via proteasome inhibition. This suggests that our compound might share similar mechanisms due to its structural components .

Scientific Research Applications

Structural Overview

The compound features a thiazole derivative structure, which is integral to its biological activity. The presence of multiple functional groups enhances its reactivity and interaction with various biological targets. Its molecular formula is C20H18N2O6SC_{20}H_{18}N_{2}O_{6}S, with a molecular weight of approximately 414.43 g/mol.

The synthesis of (Z)-methyl 2-(6-acetamido-2-((2-(2,4-dichlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves several steps:

  • Formation of Key Intermediates : Starting from commercially available precursors, controlled reactions are employed to synthesize the compound.
  • Characterization Techniques : Techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy are used to confirm the structure and purity of the synthesized compound.

Antidepressant Activity

Research indicates that compounds similar to (Z)-methyl 2-(6-acetamido...) exhibit high affinities for serotonin receptors such as 5-HT1A and 5-HT2A, suggesting potential antidepressant properties. For instance, one derivative demonstrated a Ki value of 17 nM for the 5-HT1A receptor, indicating significant binding affinity.

Anti-inflammatory Effects

Thiazole derivatives are well-known for their anti-inflammatory and analgesic properties. The unique structure of this compound may contribute to similar effects through modulation of inflammatory pathways. Its mechanism of action could involve binding to specific molecular targets, leading to the modulation of enzyme activities or receptor signaling pathways.

Anti-cancer Research

Thiazole derivatives have been extensively studied for their anticancer activities. Research indicates that these compounds often exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Study on Antidepressant Effects

A study evaluated a series of benzothiazole derivatives demonstrating significant antidepressant-like activity in animal models using the forced swimming test (FST) and tail suspension test (TST). Compounds similar to (Z)-methyl 2-(...) showed reduced immobility times in these tests, suggesting potential efficacy in treating depression.

Anti-cancer Studies

Research on thiazole derivatives has shown promising results in anticancer applications. For example, studies indicate that certain thiazole derivatives exhibit cytotoxicity against human cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Comparison with Similar Compounds

Imidazo[2,1-b]Thiazol Acetic Acid Derivatives (Compounds 2a–c)

Structure: These derivatives feature an imidazo-thiazole core linked to an acetic acid moiety, with phenyl substituents at position 6 . Synthesis: Prepared via reflux of ethyl 2-(2-aminothiazol-4-yl) acetate with substituted 2-bromoacetophenones in acetone, followed by basification and acidification . Comparison: Unlike the target compound, these derivatives lack the dichlorophenoxy and acetamido groups. Their synthesis emphasizes aromatic substitution, whereas the target compound likely requires imine formation and acetylation steps.

Ethyl 2-(2-(1H-Indol-3-yl)Benzo[d]Thiazol-3(2H)-yl)-2-Cyanoacetate (Compounds 6a–f)

Structure: Benzo[d]thiazole fused with indole and cyanoacetate groups . Synthesis: Achieved via a three-component reaction involving benzothiazole derivatives, ethyl bromocyanoacetate, and indole under reflux in acetone . Comparison: The indole and cyano groups in these compounds contrast with the dichlorophenoxy and acetamido substituents in the target compound.

Substituent Effects on Bioactivity

Role of Nitro vs. Dichlorophenoxy Groups

Studies on nitroimidazole and nitrofuryl derivatives demonstrate that nitro substitutions enhance antimycobacterial activity . In contrast, the dichlorophenoxy group in the target compound may improve lipid solubility, facilitating interaction with hydrophobic bacterial membranes or enzyme pockets. For example, nitrothiophen-containing compounds exhibit antitubercular activity, suggesting that electron-withdrawing groups (e.g., dichloro) can similarly modulate bioactivity .

Acetamido Group Contribution

The acetamido group at position 6 in the target compound may participate in hydrogen bonding with biological targets, akin to how acetamide derivatives of benzothiazoles enhance binding affinity in kinase inhibitors . This contrasts with methyl or cyano substituents in analogues from , which may reduce polar interactions .

Physicochemical Properties

While direct data on the target compound’s critical micelle concentration (CMC) or solubility are absent, studies on quaternary ammonium compounds (e.g., BAC-C12) show that structural features like alkyl chain length and aromaticity significantly influence CMC values . The dichlorophenoxy group in the target compound may reduce aqueous solubility compared to analogues with polar cyano or indole groups .

Comparative Data Table

Compound Class Core Structure Key Substituents Synthesis Method Hypothesized Bioactivity
Target Compound Benzo[d]thiazole 6-Acetamido, 2-(Dichlorophenoxy) Multi-step condensation/imidization Antimicrobial, enzyme inhibition
Imidazo[2,1-b]Thiazol Derivatives Imidazo-thiazole Phenyl, acetic acid Reflux with bromoacetophenones Not specified
Indole-Benzothiazole Derivatives Benzo[d]thiazole-indole Indole, cyanoacetate Three-component reflux reaction CNS-targeting agents
Thiazolyl Benzoic Acid Derivatives Thiazole-benzoic acid Methyl thiazole, benzoic acid Unspecified Synthetic intermediates

Research Implications

The structural uniqueness of (Z)-methyl 2-(6-acetamido-2-((2-(2,4-dichlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate lies in its combination of lipophilic (dichlorophenoxy) and polar (acetamido) groups, which may synergize to enhance target selectivity. Comparative studies with analogues highlight the importance of substituent engineering for optimizing physicochemical and biological profiles . Future work should prioritize experimental validation of its CMC, solubility, and antimicrobial efficacy relative to benchmarks.

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical?

  • Methodological Answer : The synthesis involves multi-step reactions starting with benzothiazole core formation. A common pathway includes:
  • Step 1 : Condensation of 2-aminothiophenol derivatives with ethyl cyanoacetate or diethyl malonate under reflux to form the benzothiazole ring .
  • Step 2 : Introduction of the acetamido group via acetylation of the 6-amino position using acetic anhydride .
  • Step 3 : Coupling with 2-(2,4-dichlorophenoxy)acetyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the imino linkage .
    Key intermediates include ethyl-2-benzothiazolyl acetate and N-(6-chlorobenzothiazol-2-yl)acetamide, characterized by NMR and IR spectroscopy .

Q. Which spectroscopic techniques are essential for confirming the Z-isomer configuration?

  • Methodological Answer :
  • X-ray Crystallography : Provides definitive stereochemical assignment by resolving the spatial arrangement of the imino group .
  • NOESY NMR : Detects through-space interactions between the methoxy group and adjacent protons to confirm the Z-configuration .
  • IR Spectroscopy : Identifies characteristic C=N stretches (~1600–1650 cm⁻¹) and hydrogen bonding patterns specific to the Z-isomer .

Advanced Research Questions

Q. How can reaction yields be optimized during imino bond formation?

  • Methodological Answer : Optimization strategies include:
  • Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) to enhance nucleophilic acyl substitution efficiency .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, increasing yields to ~85% compared to ethanol (~60%) .
  • Temperature Control : Maintaining temperatures below 10°C during coupling reactions minimizes side-product formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the pure Z-isomer from E-isomer contaminants .

Q. What structural modifications enhance biological activity, and how are they validated?

  • Methodological Answer :
  • Modification Sites :
  • Acetamido Group : Replacement with bulkier substituents (e.g., phenylacetamido) increases lipophilicity, improving membrane permeability .
  • Phenoxy Moiety : Fluorination at the 4-position enhances binding to bacterial penicillin-binding proteins .
  • Validation Methods :
  • Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., β-lactamase) to assess inhibitory potency .
  • Molecular Docking : Predict interactions with active sites (e.g., using AutoDock Vina) to guide rational design .

Q. How can contradictions in antimicrobial activity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from:
  • Assay Variability : Standardize protocols (e.g., broth microdilution per CLSI guidelines) to ensure consistent MIC measurements .
  • Compound Purity : Verify purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to exclude inactive impurities .
  • Strain-Specific Effects : Test against isogenic bacterial strains (e.g., E. coli ΔtolC) to isolate efflux pump contributions .

Data Contradiction Analysis

Q. Why do some studies report poor solubility despite structural modifications?

  • Methodological Answer :
  • Root Cause : Hydrophobic substituents (e.g., dichlorophenoxy) may inadvertently reduce aqueous solubility.
  • Resolution :
  • Co-Solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance solubility .

Methodological Resources

  • Synthetic Protocols : Detailed in (benzothiazole derivatization) and (intermediate preparation).
  • Biological Assays : Refer to (antimicrobial testing) and (enzyme inhibition studies).
  • Structural Analysis : (crystallography) and (spectroscopic characterization).

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